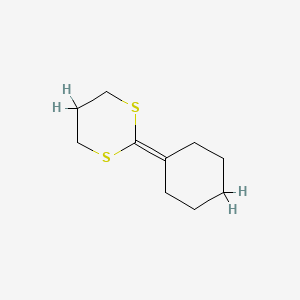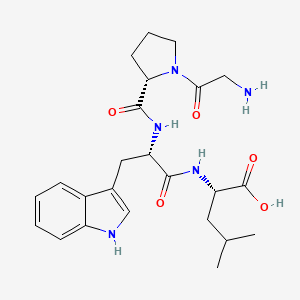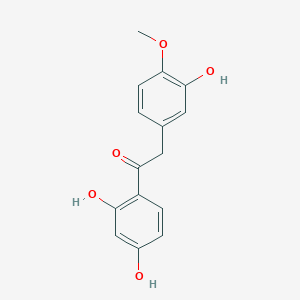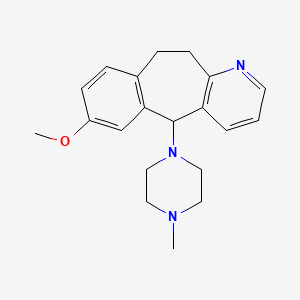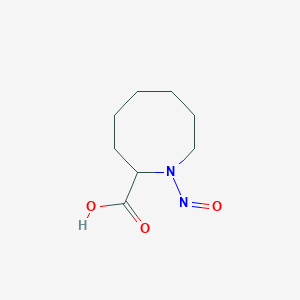
1-Nitrosoazocane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitrosoazocane-2-carboxylic acid is an organic compound characterized by the presence of a nitroso group (-NO) and a carboxylic acid group (-COOH) attached to an azocane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Nitrosoazocane-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitrosation of azocane-2-carboxylic acid using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst like hydrochloric acid (HCl). The reaction typically occurs at low temperatures to prevent decomposition of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions.
化学反応の分析
Types of Reactions: 1-Nitrosoazocane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 1-Nitroazocane-2-carboxylic acid.
Reduction: 1-Aminoazocane-2-carboxylic acid.
Substitution: Esters or amides of azocane-2-carboxylic acid.
科学的研究の応用
1-Nitrosoazocane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-nitrosoazocane-2-carboxylic acid involves its interaction with molecular targets through its nitroso and carboxylic acid groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-Nitrosoazocane-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-Nitrosoazocane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
1-Nitrosoazocane-2-phosphonic acid: Contains a phosphonic acid group instead of a carboxylic acid group.
Uniqueness: 1-Nitrosoazocane-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This distinct structure makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
32559-32-3 |
|---|---|
分子式 |
C8H14N2O3 |
分子量 |
186.21 g/mol |
IUPAC名 |
1-nitrosoazocane-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c11-8(12)7-5-3-1-2-4-6-10(7)9-13/h7H,1-6H2,(H,11,12) |
InChIキー |
RIPLXCAWHUUCGL-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(C(CC1)C(=O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


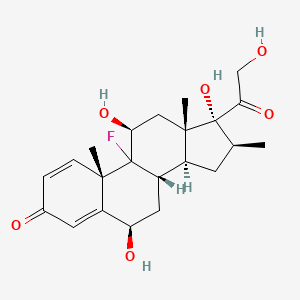

![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
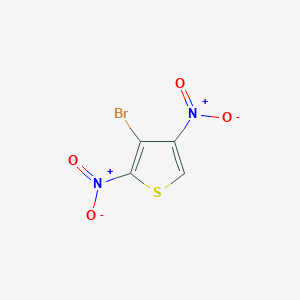
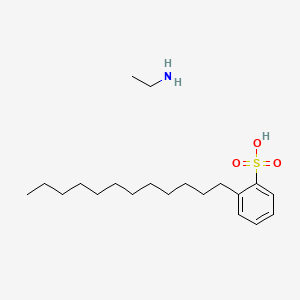
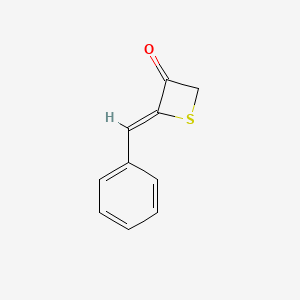

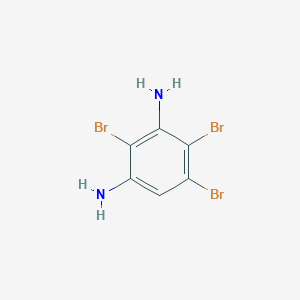

![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
